![molecular formula C15H10ClIN2O3S B4650203 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4650203.png)
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid
Overview
Description
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CIABA, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and proliferation. Additionally, 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain proteins involved in cancer cell growth and proliferation, including cyclin D1 and c-Myc. Additionally, 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its potential as a cancer treatment. However, there are also limitations to its use. For example, 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to be toxic to normal cells at high concentrations, which could limit its use in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid and its potential side effects.
Future Directions
There are a number of future directions for research on 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of more effective and less toxic derivatives of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid for use as cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid and its potential applications in other areas of scientific research, such as antimicrobial therapy. Finally, more research is needed to fully understand the potential side effects of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid and its safety for use in clinical settings.
Scientific Research Applications
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-chloro-3-[(3-iodobenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2O3S/c16-11-5-4-9(14(21)22)7-12(11)18-15(23)19-13(20)8-2-1-3-10(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLBBQKIRNJCII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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